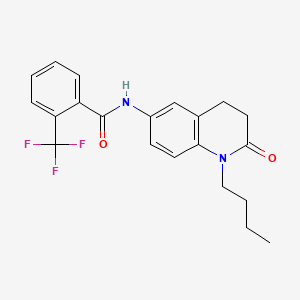

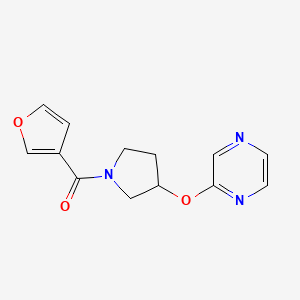

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and synthetic organic chemistry. The molecule consists of a tetrahydroquinoline core, which is a common structure in many biologically active compounds, and a trifluoromethyl benzamide moiety, which can impart unique physical and chemical properties to the molecule.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the visible-light induced trifluoromethylation of N-arylcinnamamides with Togni's reagent has been used to create CF3-containing dihydroquinolinones and 1-azaspiro[4.5]decanes, which suggests that similar methodologies could potentially be applied to the synthesis of the compound . Additionally, the visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones have been developed, indicating that these methods could be adapted for the synthesis of related compounds with CF2H/CF3 groups .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated, with studies demonstrating the synthesis of condensed triazines from N-dichlormethylene benzamide and amidines, providing insights into the structural characteristics of similar benzamide derivatives . Furthermore, the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied using DFT methods, which could be relevant for understanding the molecular structure and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, such as the oxidative coupling between primary and secondary benzamides and alkynes to synthesize polycyclic amides . This study indicates that the benzamide moiety can undergo C-H activation and coupling reactions, which could be pertinent to the chemical reactions that the compound "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide" might participate in.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide" are not detailed in the provided papers, the studies on related compounds suggest that the presence of the trifluoromethyl group could significantly affect the molecule's lipophilicity, metabolic stability, and potential for interactions with biological targets . The tetrahydroquinoline core is known for its synthetic versatility and presence in compounds with various pharmacological activities, which could also influence the compound's properties .

科学的研究の応用

Radioligand Development

One of the notable applications is in the development of novel radioligands for imaging the sigma-2 receptor status of solid tumors with positron emission tomography (PET). A study synthesized and evaluated a series of fluorine-containing benzamide analogs, including N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide derivatives, as candidate ligands for PET imaging. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, highlighting their potential in cancer diagnostics and therapy monitoring (Tu et al., 2007).

Synthetic Chemistry

In synthetic chemistry, the compound has been utilized in catalytic systems for the synthesis of complex organic structures. For instance, a study described the use of similar benzamide derivatives in Rh-catalyzed oxidative coupling reactions between primary and secondary benzamides and alkynes. This method facilitates the synthesis of polycyclic amides, showcasing the versatility of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide in constructing intricate molecular architectures (Song et al., 2010).

Chemosensor Development

Additionally, this compound has been explored in the development of fluorescent chemosensors for metal ions detection. A study highlighted the preparation of a highly selective fluorescent chemosensor based on a structurally similar compound for detecting cobalt(II) ions in living cells. The chemosensor exhibited remarkable fluorescence enhancement upon interaction with Co2+, demonstrating its potential in environmental monitoring and biological research (Liu et al., 2019).

特性

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c1-2-3-12-26-18-10-9-15(13-14(18)8-11-19(26)27)25-20(28)16-6-4-5-7-17(16)21(22,23)24/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYJWDSEHHRPKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527156.png)

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)

![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)

![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2527166.png)

![N1-(sec-butyl)-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2527167.png)

![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)